molecular formula C11H10ClN3O3 B8536983 4-Chloro-5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole

4-Chloro-5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole

Cat. No. B8536983
M. Wt: 267.67 g/mol
InChI Key: OOUBPJLQGKOVAB-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H10ClN3O3 and its molecular weight is 267.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

4-chloro-5-(2-methoxy-5-nitrophenyl)-1-methylpyrazole

InChI

InChI=1S/C11H10ClN3O3/c1-14-11(9(12)6-13-14)8-5-7(15(16)17)3-4-10(8)18-2/h3-6H,1-2H3

InChI Key

OOUBPJLQGKOVAB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(2-Methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole (2.37 g, 10.17 mmol) was dissolved in DMF (100 mL). The solution was then heated to 80° C. N-Chlorosuccinimide (1.49 g, 11.1 mmol) was added at 80° C. under Argon gas. After two hours of continuous stirring, the reaction was checked by TLC and LCMS, and found to be incomplete. An additional aliquot of NCS (0.5 g, 3.7 mmol) was added, bringing the reaction to completion after 1.5 hours. While stirring, a portion of water (200 mL) was added to force the product to precipitate out of solution. After the precipitation was complete, the flask containing the solid was cooled in an ice water bath for 10 minutes. The solid was then filtered under vacuum and rinsed with water, yielding 2.4 g (89%) of 4-chloro-5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole. This material was used in the next step without purification. LCMS m/z (%)=267 (M+H, 100). 1H NMR (400 MHz, CDCl3) δ: 8.41 (dd, J1=8 Hz, J2=4 Hz, 1H), 8.22 (d, J=4 Hz, 1H), 7.53 (s, 1H), 7.14 (d, J=12 Hz, 1H), 3.97 (s, 3H), 3.72 (s, 3H).
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

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